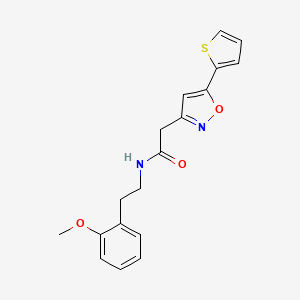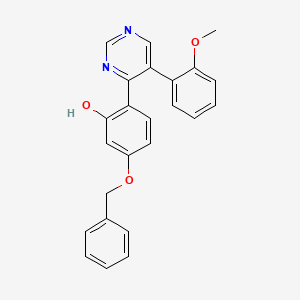![molecular formula C10H17NO3S B2764411 N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide CAS No. 2361655-63-0](/img/structure/B2764411.png)
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide, commonly referred to as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MTDP belongs to the family of thiazolidinedione compounds, which are known for their anti-diabetic and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of MTDP is not fully understood, but studies have shown that it acts as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. By activating PPARγ, MTDP can improve glucose uptake and insulin sensitivity, as well as reduce inflammation.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects. Studies have shown that MTDP can improve glucose metabolism and insulin sensitivity, reduce inflammation, and inhibit the proliferation of cancer cells. Additionally, MTDP has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
MTDP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, there are also limitations to using MTDP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on MTDP. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for diabetes and cancer. Additionally, research could focus on optimizing the synthesis of MTDP to improve its yield and purity. Finally, research could explore the potential of MTDP for other therapeutic applications, such as neurodegenerative diseases and cardiovascular disease.
In conclusion, MTDP is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for future research and development. Further research is needed to fully understand its mechanism of action and optimize its synthesis for use in therapeutic applications.
Synthesis Methods
MTDP can be synthesized through a multi-step process that involves the reaction of 2-bromo-N-methylacetamide with potassium thioacetate, followed by the reaction with acrolein. The final product is obtained through the reaction of the intermediate product with dimethyl sulfate. The synthesis of MTDP is relatively straightforward and can be carried out in a laboratory setting with ease.
Scientific Research Applications
MTDP has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that MTDP has anti-inflammatory, anti-tumor, and anti-diabetic effects. MTDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MTDP has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
properties
IUPAC Name |
N-[(4-methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-9(12)11-8-10(2)4-6-15(13,14)7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLILKQWAJEPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
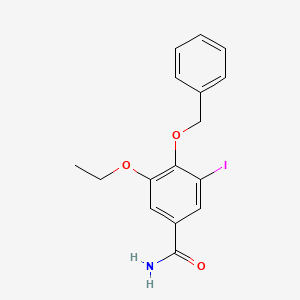
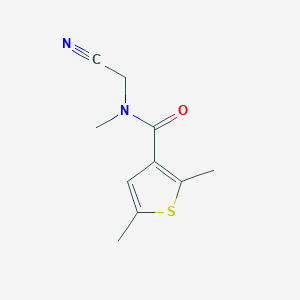
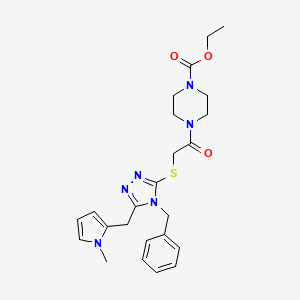
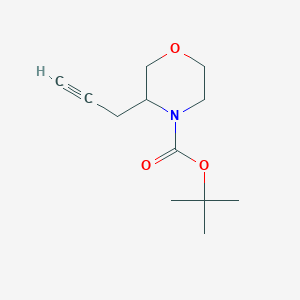
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2764341.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)
